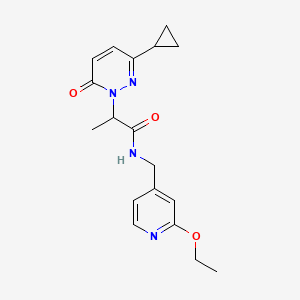

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide

Description

This compound is a propanamide derivative featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position and an ethoxy-functionalized pyridine moiety linked via a methylene bridge. Its structural uniqueness lies in the combination of a pyridazinone ring (a six-membered diunsaturated lactam) and a 2-ethoxypyridine group, which may confer distinct electronic and steric properties compared to related analogs.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-ethoxypyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-3-25-16-10-13(8-9-19-16)11-20-18(24)12(2)22-17(23)7-6-15(21-22)14-4-5-14/h6-10,12,14H,3-5,11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSXPYFOYZWTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)CNC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the cyclopropyl group: This step may involve the use of cyclopropylating agents under controlled conditions.

Attachment of the ethoxypyridine moiety: This can be done through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, would be optimized based on the desired outcome.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or tool for studying biological processes and pathways.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights structural differences and similarities between the target compound and analogs from the evidence:

Notes:

- The target compound’s pyridazinone core distinguishes it from pyridine-based analogs (e.g., –2). Pyridazinone’s electron-deficient nature may enhance hydrogen-bonding interactions with biological targets compared to pyridine derivatives .

- The ethoxy group on the pyridine moiety is less lipophilic than trifluoromethyl (–2), which may influence solubility and blood-brain barrier penetration .

Physicochemical Properties

While the target compound’s exact properties are unreported, inferences can be drawn from analogs:

- Melting Points : Pyridine-based propanamides in exhibit melting points between 63–114°C, correlating with substituent bulk (e.g., cyclopentyl vs. cyclohexyl) . The target’s ethoxy group and smaller cyclopropyl substituent may lower its melting point compared to trifluoromethyl-containing analogs.

- Solubility: The pyridazinone core’s polarity could enhance aqueous solubility relative to pyridine derivatives, though the ethoxy group’s moderate lipophilicity may balance this effect .

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-ethoxypyridin-4-yl)methyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a pyridazinone core and cyclopropyl moiety, suggest various applications in medicinal chemistry and biochemistry.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridazinone have shown cytotoxic effects against various cancer cell lines, including RKO and HeLa cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Case Study:

A study evaluated the cytotoxicity of related compounds against human cancer cell lines, revealing IC50 values ranging from 49.79 µM to 113.70 µM for certain derivatives, suggesting that modifications in the structure can enhance or diminish biological activity .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial potential. Preliminary assays have indicated activity against both gram-positive and gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The exact mechanism of action for this compound remains to be fully elucidated, but it is believed to interact with specific enzymes or receptors within biological pathways. The cyclopropyl and pyridazinone moieties may play crucial roles in binding affinity and specificity towards target sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.